N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H13N5O2S2 and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Agents
Antibacterial Applications : Heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial activities. Studies have demonstrated that certain compounds exhibit high antibacterial efficacy, which can be attributed to the structural features of these molecules. This suggests the potential application of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Applications : The synthesis of novel heterocyclic compounds has also been directed towards evaluating their anticancer properties. For example, pyrazole derivatives have been synthesized and shown to possess significant anticancer activity, offering a promising avenue for the development of new cancer therapeutics. This indicates that this compound could serve as a precursor or a candidate in cancer research (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Enzyme Inhibition
Carbonic Anhydrase Inhibition : The compound and its metal complexes have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoenzymes. Such compounds have shown significant inhibitory effects, suggesting the potential use of this compound in the development of enzyme inhibitors, which could have implications for treating conditions like glaucoma or edema (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Antioxidant Properties
Antioxidant Activity : Research into the modification of heterocyclic derivatives to enhance their antioxidant capabilities has shown promising results. Specifically, incorporating key heterocycles into the molecular structure has been effective in inhibiting reactive oxygen species (ROS), demonstrating the antioxidant potential of such compounds. Therefore, exploring the antioxidant capacity of this compound could contribute valuable insights into its utility in combating oxidative stress-related diseases (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Mechanism of Action
Target of Action
Similar compounds that combine thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been shown to display faster killing-kinetics towards bacterial cells and create pores in the bacterial cell membranes .
Result of Action
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c19-22(20,12-2-1-9-21-12)17-6-8-18-7-5-16-13(18)11-10-14-3-4-15-11/h1-5,7,9-10,17H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYXTCXBCUTMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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